molecular formula C24H32ClN3O2 B605723 AZ-2 CAS No. 788146-30-5

AZ-2

Cat. No. B605723
CAS RN: 788146-30-5
M. Wt: 429.99
InChI Key: AHTKAYNAWWTJPZ-YKQHIABASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ-2 is an inducer of ABCA1 and apoE. It enhances ABCA1 activity and decreases P2X7 receptor activity. AZ-2 activates endogenous LXR signaling but shows no direct LXRα or LXRβ agonist activity.

Scientific Research Applications

Acetazolamide in Cerebrovascular Research

Abstract : Acetazolamide (AZ) serves as a crucial tool in cerebrovascular research, particularly in detecting early signs of cerebral dysfunction, a key factor in preventing cerebrovascular diseases. With its vasodilatory properties, AZ has been extensively employed in research to assess cerebral vasodilatory capacity, which can be compromised by various brain vessel pathologies. This review consolidates the mechanism of action of AZ and the findings from prior studies, highlighting its significance and recommending further investigations to understand its full potential in cerebrovascular research (Settakis et al., 2003).

The Role of AZ in Abscission Zone Development

Abstract : The abscission zone (AZ) is critical in plant biology, facilitating the separation of certain plant parts, like fruits, flowers, and leaves, from the main plant body. Research on AZ predominantly focuses on its activation stage and separation process. However, the initial differentiation of AZ during organ development is less explored. This review provides an overview of genetic mechanisms underpinning AZ differentiation in different plants and suggests future research directions, especially regarding postharvest losses control through AZ development (Nocker, 2009).

properties

CAS RN

788146-30-5

Molecular Formula

C24H32ClN3O2

Molecular Weight

429.99

IUPAC Name

N-((Adamantan-1-yl)methyl)-2-chloro-5-(1,4-diazepane-1-carbonyl)benzamide

InChI

InChI=1S/C24H32ClN3O2/c25-21-3-2-19(23(30)28-6-1-4-26-5-7-28)11-20(21)22(29)27-15-24-12-16-8-17(13-24)10-18(9-16)14-24/h2-3,11,16-18,26H,1,4-10,12-15H2,(H,27,29)/t16-,17-,18?,24?/m1/s1

InChI Key

AHTKAYNAWWTJPZ-YKQHIABASA-N

SMILES

O=C(NCC12C[C@H]3CC(C2)CC(C3)C1)C4=CC(C(N5CCNCCC5)=O)=CC=C4Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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